1-(cyclopropanesulfonyl)-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine
Description
1-(Cyclopropanesulfonyl)-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine is a heterocyclic compound featuring a piperazine core substituted with a cyclopropanesulfonyl group and a 7-methylthieno[3,2-d]pyrimidine moiety. This compound is structurally distinct due to the combination of a sulfonamide-linked cyclopropane and a thienopyrimidine system, which may optimize interactions with biological targets such as PI3Kα or GPR55 receptors .
Properties
IUPAC Name |
4-(4-cyclopropylsulfonylpiperazin-1-yl)-7-methylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c1-10-8-21-13-12(10)15-9-16-14(13)17-4-6-18(7-5-17)22(19,20)11-2-3-11/h8-9,11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEODYPSBHQUNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2N3CCN(CC3)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropanesulfonyl)-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the thieno[3,2-d]pyrimidine core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[3,2-d]pyrimidine scaffold.
Introduction of the methyl group: The methyl group is introduced at the 7-position of the thieno[3,2-d]pyrimidine ring through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the piperazine ring: The piperazine ring is attached to the 4-position of the thieno[3,2-d]pyrimidine core via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(cyclopropanesulfonyl)-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and thieno[3,2-d]pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and various catalysts under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(cyclopropanesulfonyl)-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(cyclopropanesulfonyl)-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural Analogues with Piperazine/Piperidine Cores
The piperazine core is a critical feature shared with several analogues, but substitutions significantly influence activity:
Key Insights :
- Piperazine vs. Piperidine : Piperazine derivatives (e.g., target compound) exhibit enhanced hydrogen-bonding capacity due to the additional nitrogen atom compared to piperidine analogues .
- Sulfonyl Group Variations : The cyclopropanesulfonyl group in the target compound may confer greater metabolic stability than bulkier substituents like benzhydryl or nitrobenzenesulfonyl .
Thienopyrimidine-Based Analogues
Thienopyrimidine isomers and substituents influence target selectivity:
Key Insights :
- Isomer-Specific Activity: Thieno[3,2-d]pyrimidine (target compound) vs. thieno[2,3-d]pyrimidine () may alter binding pocket interactions due to shifted heterocyclic nitrogen positions .
- Substituent Effects : The 7-methyl group in the target compound could enhance hydrophobic interactions, while the tetrahydrobenzo ring in ’s analogue improves lipophilicity for membrane penetration .
Sulfonamide-Containing Analogues
Sulfonamide groups are explored for their pharmacokinetic and binding properties:
Key Insights :
- Cyclopropane vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
